molecular formula C22H22N2O4S B3579498 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B3579498
M. Wt: 410.5 g/mol
InChI Key: VSWMHKUMBUKHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a naphthalene sulfonyl group attached to a piperazine ring, which is further connected to a phenoxyethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps:

    Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to form naphthalen-2-ylsulfonyl chloride.

    Piperazine Derivatization: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine to form the naphthalen-2-ylsulfonyl piperazine intermediate.

    Phenoxyethanone Attachment: Finally, the intermediate is reacted with phenoxyethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone has several scientific research applications:

    Chemistry: It is used in the study of structure-activity relationships (SAR) to understand how modifications to the molecule affect its biological activity.

    Biology: The compound is investigated for its potential as a receptor agonist or antagonist, particularly in the context of dopamine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating central nervous system disorders such as schizophrenia and Parkinson’s disease.

    Industry: The compound may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, potentially acting as an agonist or antagonist, thereby modulating the receptor’s activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the context of the biological system.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-3-phenylpropan-1-one: Similar structure but with a different alkyl chain length.

    4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl](phenyl)methanone: Similar structure but with a different functional group.

Uniqueness

1-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-22(17-28-20-8-2-1-3-9-20)23-12-14-24(15-13-23)29(26,27)21-11-10-18-6-4-5-7-19(18)16-21/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWMHKUMBUKHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a two neck round bottom flask, 1-(naphthalene-2-yl-sulfonyl)piperazine hydrochloride (compound 4, 0.639 moles, 0.200 g) and 2-phenoxyacetylchloride (0.639 moles, 0.109 g) were charged in DCM (20 mL). TEA (2.557 moles, 0.258 g) was added slowly to the reaction flask. The resulting mixture was stirred for 3 h at room temperature. After completion of the reaction, water (10 mL) was added and extracted with DCM (2×20 mL). The combined organic layers were washed with brine (1×20 mL), dried over Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (Silica gel 60-120, 4:6, Ethyl acetate/Hexane) to obtain the title compound (0.200 g, 76.33%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.258 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
76.33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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